

An In-depth Technical Guide to Acetic Anhydride-d6 (CAS: 16649-49-3)

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Compound of Interest

Compound Name: Acetic anhydride-d6

Cat. No.: B1586218

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Acetic anhydride-d6** (CAS Number: 16649-49-3), a deuterated analogue of acetic anhydride. This isotopically labeled compound is a valuable tool in various scientific disciplines, particularly in organic synthesis, drug development, and analytical chemistry. Its primary utility lies in its ability to introduce a stable isotope label, facilitating the elucidation of reaction mechanisms and the quantification of molecules in complex biological matrices.

Core Properties and Specifications

Acetic anhydride-d6, also known as hexadeuteroacetic anhydride, is a colorless liquid.^[1] It is structurally identical to acetic anhydride, with the exception that the six hydrogen atoms on the methyl groups have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart.

Table 1: Physicochemical Properties of **Acetic Anhydride-d6**

Property	Value
CAS Number	16649-49-3[2]
Molecular Formula	C4D6O3[3]
Molecular Weight	108.13 g/mol [3][4]
Appearance	Clear, colorless liquid[2][3]
Density	1.143 g/mL at 25 °C[2][3]
Melting Point	-73 °C[2][3]
Boiling Point	138-140 °C[2][3]
Refractive Index	n _{20/D} 1.3875[2][3]
Isotopic Purity	Typically ≥98 atom % D[5][6]

Applications in Research and Development

The unique properties of **Acetic anhydride-d6** make it a versatile reagent in a multitude of research and development applications.

- **Isotopic Labeling for Mass Spectrometry:** One of the most significant applications is in mass spectrometry-based proteomics and metabolomics.[5] The introduction of a known mass shift (+6 Da) allows for the differentiation and quantification of acetylated molecules from their endogenous, unlabeled counterparts. This is particularly useful in quantitative proteomics for studying protein acetylation and in drug metabolism studies to track the fate of acetylated pharmaceuticals.
- **Deuterated Pharmaceuticals:** **Acetic anhydride-d6** can be used in the synthesis of deuterated pharmaceuticals.[6] The "deuterium effect" can sometimes lead to altered metabolic profiles, potentially improving a drug's pharmacokinetic properties, such as increased metabolic stability and reduced toxicity.
- **Mechanistic Studies:** The kinetic isotope effect associated with the C-D bond versus the C-H bond can be exploited to study reaction mechanisms. By comparing the reaction rates of

deuterated and non-deuterated reactants, researchers can gain insights into the rate-determining steps of a chemical transformation.

- NMR Spectroscopy: While less common than deuterated solvents, **Acetic anhydride-d6** can be used in specific NMR experiments where the introduction of a deuterated acetyl group is desired for spectral simplification or as a tracer.

Experimental Protocols

1. General Acetylation of a Primary Amine for Mass Spectrometry Analysis

This protocol describes a general procedure for the acetylation of a primary amine-containing analyte (e.g., a peptide or small molecule drug) using **Acetic anhydride-d6** for subsequent LC-MS/MS analysis.

Materials:

- Analyte solution (in a suitable aprotic solvent like acetonitrile or DMF)
- **Acetic anhydride-d6**
- A mild base (e.g., triethylamine or pyridine)
- Quenching solution (e.g., methanol or water)
- LC-MS grade solvents for analysis

Procedure:

- Dissolve the analyte in an appropriate aprotic solvent to a known concentration.
- Add a slight molar excess of a mild base (e.g., 1.1 equivalents of triethylamine) to the analyte solution.
- Add a molar excess (typically 1.2 to 1.5 equivalents) of **Acetic anhydride-d6** to the reaction mixture.

- Allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by a suitable technique (e.g., TLC or LC-MS).
- Quench the reaction by adding a small amount of methanol or water to consume any unreacted **Acetic anhydride-d6**.
- The resulting solution containing the deuterated-acetylated analyte can then be diluted and directly analyzed by LC-MS/MS.

2. Derivatization of Biogenic Amines for GC-MS Analysis

Acetic anhydride is a well-established reagent for the derivatization of biogenic amines to improve their volatility and chromatographic properties for GC-MS analysis.^{[7][8]} The use of **Acetic anhydride-d6** allows for the creation of an internal standard for accurate quantification.

Materials:

- Biological sample extract containing biogenic amines
- **Acetic anhydride-d6**
- Aqueous base (e.g., sodium bicarbonate solution)
- Organic extraction solvent (e.g., ethyl acetate)
- Anhydrous sodium sulfate

Procedure:

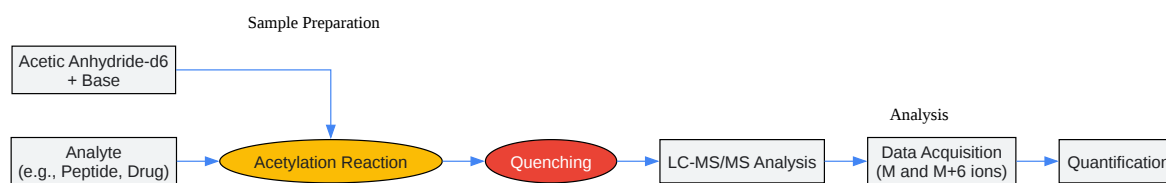
- To an aqueous extract of the biological sample, add an equal volume of a saturated sodium bicarbonate solution to create basic conditions.
- Add a defined volume of **Acetic anhydride-d6** in an organic solvent (e.g., ethyl acetate).
- Vortex the mixture vigorously for 1-2 minutes to facilitate the acetylation of the amine and phenolic hydroxyl groups.
- Separate the organic layer.

- Dry the organic layer over anhydrous sodium sulfate.
- The dried organic solution containing the deuterated-acetylated biogenic amines is now ready for GC-MS analysis.

Visualizing Workflows and Pathways

General Workflow for Isotopic Labeling and Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for using **Acetic anhydride-d6** in a quantitative mass spectrometry experiment.



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Caption: Workflow for isotopic labeling with **Acetic anhydride-d6**.

Simplified Reaction Mechanism of Acetylation

This diagram shows a simplified representation of the nucleophilic acyl substitution reaction that occurs during acetylation with **Acetic anhydride-d6**.



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Caption: Simplified mechanism of amine acetylation.

Safety and Handling

Acetic anhydride-d6 is a corrosive and flammable liquid that reacts violently with water.[2][3] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[4] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, alcohols, and bases.[3]

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